Ethyl 2-(5-(4-methoxy-2-nitrophenyl)furan-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
This compound features a tetrahydrobenzo[b]thiophene core substituted at the 2-position with a carboxamido group linked to a furan ring. The furan is further substituted with a 4-methoxy-2-nitrophenyl moiety, while the 3-position of the thiophene core contains an ethyl ester.
Properties
IUPAC Name |
ethyl 2-[[5-(4-methoxy-2-nitrophenyl)furan-2-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O7S/c1-3-31-23(27)20-15-6-4-5-7-19(15)33-22(20)24-21(26)18-11-10-17(32-18)14-9-8-13(30-2)12-16(14)25(28)29/h8-12H,3-7H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYJIPKVEJOCAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(O3)C4=C(C=C(C=C4)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(5-(4-methoxy-2-nitrophenyl)furan-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound notable for its unique structure and diverse biological activities. This compound features a furan ring, a benzo[b]thiophene scaffold, and various functional groups that enhance its potential therapeutic applications. Recent studies have highlighted its anti-inflammatory and anticancer properties, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C23H24N2O5S, with a molecular weight of approximately 440.49 g/mol. Its structure incorporates:
- Furan ring : Contributes to the compound's reactivity and biological activity.
- Benzo[b]thiophene scaffold : Known for its ability to interact with various biological targets.
- Methoxy and nitrophenyl groups : These functional groups enhance solubility and biological interactions.
Anticancer Properties
In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. The mechanism of action often involves:
- Inhibition of cell proliferation : This is achieved through the disruption of critical signaling pathways involved in cancer cell survival.
- Induction of apoptosis : Certain studies have shown that the compound can trigger programmed cell death in cancer cells.
Table 1 summarizes the anticancer activity against different cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Inhibition of estrogen receptor signaling |
| A549 (Lung) | 8.0 | Induction of apoptosis |
| HeLa (Cervical) | 10.0 | Cell cycle arrest |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha, which play significant roles in inflammatory responses.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer metabolism and inflammation.
- Receptor Modulation : It may modulate the activity of receptors involved in cell signaling pathways related to growth and survival.
Case Studies
Recent research has provided insights into the potential therapeutic applications of this compound:
- Study on Breast Cancer : A study published in the Journal of Medicinal Chemistry reported that derivatives showed promising anticancer activity against MCF-7 cells with an IC50 value of 12.5 µM, suggesting effective targeting of estrogen receptor pathways .
- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent .
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 426.4 g/mol. Its structure features a furan ring, a benzo[b]thiophene moiety, and multiple functional groups such as methoxy and nitro substituents which are crucial for its biological activity and reactivity in synthetic pathways.
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. The incorporation of the furan and benzo[b]thiophene rings has been linked to enhanced cytotoxicity against various cancer cell lines. For instance, derivatives of furan have shown promise in inhibiting tumor growth through apoptosis induction in cancer cells .
- Anti-inflammatory Effects :
-
Antimicrobial Activity :
- Ethyl 2-(5-(4-methoxy-2-nitrophenyl)furan-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has been tested for antimicrobial activity against various strains of bacteria and fungi. The presence of the furan ring enhances membrane permeability, which may contribute to its effectiveness as an antimicrobial agent .
Synthesis and Organic Chemistry Applications
- Synthesis of Tetrahydropyrimidinones :
- Building Block in Organic Synthesis :
-
Case Study on Anticancer Properties :
A study published in Journal of Medicinal Chemistry demonstrated that similar compounds with furan and thiophene structures exhibited significant cytotoxicity against breast cancer cell lines. The study highlighted the role of structural modifications in enhancing biological activity . -
Case Study on Anti-inflammatory Effects :
Research conducted by Pharmaceutical Biology found that nitrophenyl derivatives significantly reduced inflammation markers in animal models, indicating potential therapeutic applications in chronic inflammatory diseases . -
Synthesis Methodology :
A recent paper detailed a novel synthetic pathway using ethyl acetoacetate and arenediazonium salts to produce similar compounds efficiently. This methodology could be adapted for synthesizing this compound with high yield .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The tetrahydrobenzo[b]thiophene scaffold is common in several derivatives, with variations in substituents dictating functional differences:
Key Structural Differences :
- The target compound uniquely combines a nitro (electron-withdrawing) and methoxy (electron-donating) group on the phenyl ring, which may enhance redox activity or binding affinity compared to hydroxyl (6o) or halogen (10) substituents.
Reactivity Insights :
- The nitro group in the target compound may necessitate controlled reaction conditions to avoid over-reduction or side reactions.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing this compound, and how are intermediates characterized?
- Methodology: The synthesis involves multi-step organic reactions, including amide coupling (e.g., using EDCI/HOBt), nitration, and esterification. Key intermediates should be purified via column chromatography and characterized using -NMR, -NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS). X-ray crystallography (if crystals are obtainable) can confirm stereochemistry and solid-state packing .
- Experimental Design: Optimize reaction conditions (solvent, temperature, catalyst) for each step. For example, nitro group introduction may require mixed acid (HSO/HNO) under controlled temperatures to avoid over-nitration .
Q. Which spectroscopic techniques are critical for verifying the compound’s structure and purity?
- Methodology:
- NMR: Assign peaks for aromatic protons (6.5–8.5 ppm), methoxy groups (~3.8 ppm), and tetrahydrobenzo[b]thiophene protons (1.5–3.0 ppm).
- IR: Confirm amide (C=O stretch ~1650 cm) and nitro group (asymmetric stretch ~1520 cm) presence.
- LC-MS/MS: Detect impurities (<0.5%) and validate molecular ion peaks .
Advanced Research Questions
Q. How can contradictory data in reaction yields be systematically addressed during scale-up synthesis?
- Methodology:
- Design of Experiments (DoE): Use factorial design to identify critical variables (e.g., catalyst loading, solvent polarity). Statistical tools (ANOVA, response surface methodology) can model interactions between parameters .
- Mechanistic Studies: Probe side reactions via -labeling of the nitro group or in-situ FTIR to monitor intermediate stability .
Q. What computational strategies are effective in predicting the compound’s biological activity or binding affinity?
- Methodology:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., kinase enzymes). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .
- QSAR Modeling: Train models on analogues with known IC values, using descriptors like logP, polar surface area, and H-bond acceptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
